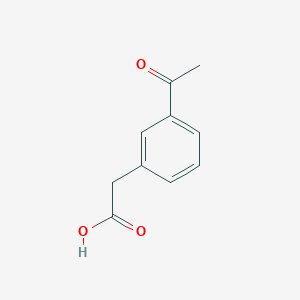

2-(3-acetylphenyl)acetic Acid

CAS No.: 18749-47-8

Cat. No.: VC13448905

Molecular Formula: C10H10O3

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18749-47-8 |

|---|---|

| Molecular Formula | C10H10O3 |

| Molecular Weight | 178.18 g/mol |

| IUPAC Name | 2-(3-acetylphenyl)acetic acid |

| Standard InChI | InChI=1S/C10H10O3/c1-7(11)9-4-2-3-8(5-9)6-10(12)13/h2-5H,6H2,1H3,(H,12,13) |

| Standard InChI Key | CVAUIEAXZWBCSQ-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=CC(=C1)CC(=O)O |

| Canonical SMILES | CC(=O)C1=CC=CC(=C1)CC(=O)O |

Introduction

Molecular Structure and Nomenclature

Chemical Identity

2-(3-Acetylphenyl)acetic acid (IUPAC name: 2-[3-(acetyl)phenyl]acetic acid) has the molecular formula C₁₀H₁₀O₃ and a molecular weight of 192.19 g/mol. The structure consists of:

-

A phenyl ring substituted with an acetyl group (-COCH₃) at the meta (3rd) position.

-

An acetic acid moiety (-CH₂COOH) linked to the phenyl ring’s ortho (2nd) position.

This arrangement confers both aromatic and carboxylic acid functionalities, enabling diverse chemical interactions .

Structural Analogues and Comparative Analysis

Closely related compounds include:

-

2-(3-Acetylphenyl)phenylacetic acid (PubChem CID 11572401): Features an additional phenyl group, increasing molecular weight to 254.28 g/mol .

-

2-(3-{4-[(3-Acetylphenyl)amino]...}adamantan-1-yl)acetic acid (ChemDiv C719-0220): A complex adamantane derivative with anticancer potential .

These analogs highlight the versatility of acetylphenyl-acetic acid frameworks in drug discovery and materials science.

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis protocols for 2-(3-acetylphenyl)acetic acid are documented, plausible routes include:

-

Friedel-Crafts Acylation: Acetylation of phenylacetic acid using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the acetyl group .

-

Hydrolysis of Esters: Conversion of ethyl 2-(3-acetylanilino)-2-oxoacetate (CAS 6345-11-5) under acidic or basic conditions .

-

Malonic Ester Synthesis: Condensation of diethyl malonate with 3-acetylbenzyl halides, followed by decarboxylation .

Reaction Profile

-

Acid-Catalyzed Esterification: Reacts with alcohols to form esters (e.g., ethyl 2-(3-acetylphenyl)acetate), useful in fragrance and polymer industries .

-

Nucleophilic Acyl Substitution: The acetyl group participates in ketone-specific reactions, such as Grignard additions or reductions to form alcohols .

-

Decarboxylation: Heating under basic conditions yields 3-acetyltoluene, a precursor for agrochemicals .

Physicochemical Properties

Experimental and Predicted Data

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of acetic acid and acetyl groups) .

-

NMR (¹H):

Applications in Industry and Research

Pharmaceutical Intermediate

-

Anticancer Agents: Adamantane derivatives (e.g., C719-0220) inhibit protein tyrosine phosphatases, suggesting potential for 2-(3-acetylphenyl)acetic acid in targeted therapies .

-

Anti-inflammatory Drugs: Structural similarity to indomethacin analogs implies cyclooxygenase (COX) inhibition potential .

Material Science

-

Polymer Modification: Acetic acid derivatives act as crosslinkers in cellulose acetate films and adhesives .

-

Coordination Chemistry: Forms metal complexes (e.g., Cu²⁺, Pd²⁺) for catalytic applications .

Agricultural Chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume